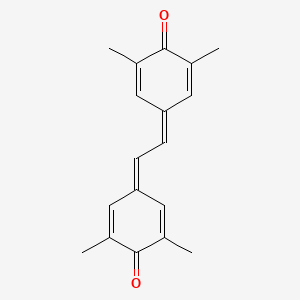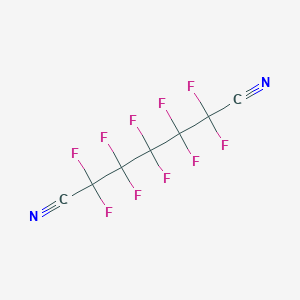
Decafluoroheptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decafluoroheptanedinitrile typically involves the fluorination of heptanedinitrile precursors. One common method includes the reaction of heptanedinitrile with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and safe handling of fluorine gas. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Decafluoroheptanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated nitriles, while reduction can produce partially fluorinated amines .
Scientific Research Applications
Decafluoroheptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development due to its stability and unique properties.
Mechanism of Action
The mechanism of action of decafluoroheptanedinitrile involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparison with Similar Compounds
Perfluoroheptane: Another highly fluorinated compound with similar stability but different functional groups.
Hexafluorobenzene: A fluorinated aromatic compound with distinct chemical properties.
Octafluoropentanenitrile: A shorter-chain fluorinated nitrile with comparable reactivity
Uniqueness: Decafluoroheptanedinitrile is unique due to its high degree of fluorination and the presence of two nitrile groups. This combination imparts exceptional chemical stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
23843-73-4 |
|---|---|
Molecular Formula |
C7F10N2 |
Molecular Weight |
302.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedinitrile |
InChI |
InChI=1S/C7F10N2/c8-3(9,1-18)5(12,13)7(16,17)6(14,15)4(10,11)2-19 |
InChI Key |
IPALFHAYTGFPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


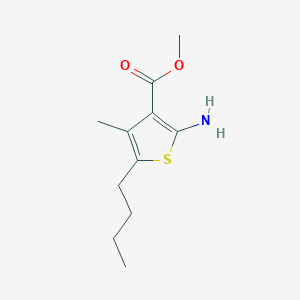
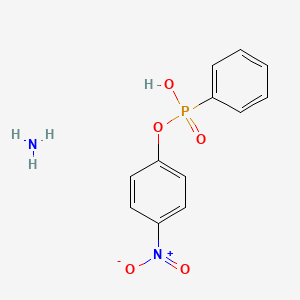
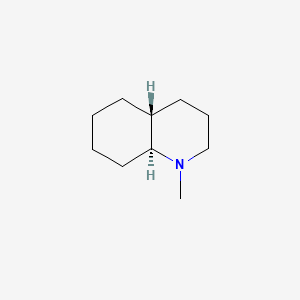
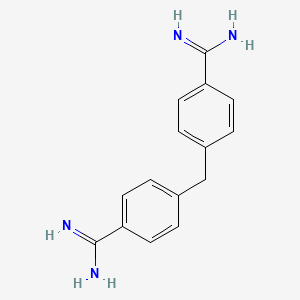
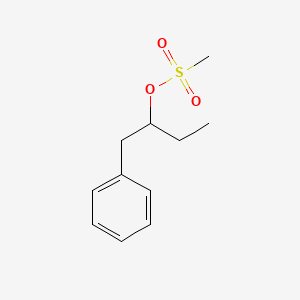

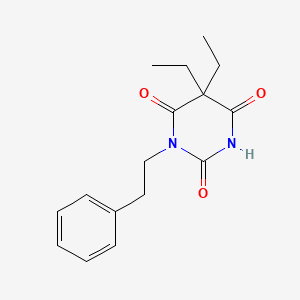
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
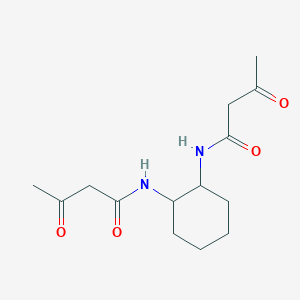
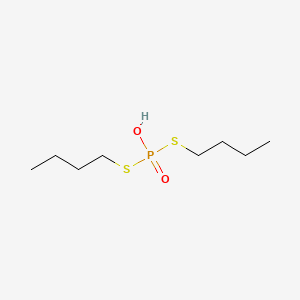
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
